Cas no 1085526-18-6 (S-Methyl-S-(4-isopropylphenyl) sulfoximine)

S-Methyl-S-(4-isopropylphenyl) sulfoximine 化学的及び物理的性質
名前と識別子
-
- 1-isopropyl-4-(S-methylsulfonimidoyl)benzene
- S-Methyl-S-(4-isopropylphenyl) sulfoxiMine
- AKOS006311718
- Imino-methyl-oxo-(4-propan-2-ylphenyl)-lambda6-sulfane
- S-[4-(1-methylethyl)phenyl]-s-methylsulfoximine
- 1085526-18-6
- SCHEMBL2281688
- Imino(4-isopropylphenyl)(methyl)-l6-sulfanone
- DB-214321
- G75880
- S-Methyl-S-(4-isopropylphenyl) sulfoximine
-
- インチ: InChI=1S/C10H15NOS/c1-8(2)9-4-6-10(7-5-9)13(3,11)12/h4-8,11H,1-3H3
- InChIKey: OAGORAXGJPPUIZ-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=CC=C(C=C1)S(=N)(=O)C
計算された属性
- せいみつぶんしりょう: 197.08743528g/mol
- どういたいしつりょう: 197.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
S-Methyl-S-(4-isopropylphenyl) sulfoximine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1716287-1g |
Imino(4-isopropylphenyl)(methyl)-l6-sulfanone |
1085526-18-6 | 98% | 1g |
¥2241.00 | 2024-08-09 | |
1PlusChem | 1P008XCG-250mg |
S-METHYL-S-(4-ISOPROPYLPHENYL) SULFOXIMINE |
1085526-18-6 | 97% | 250mg |
$207.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1716287-250mg |
Imino(4-isopropylphenyl)(methyl)-l6-sulfanone |
1085526-18-6 | 98% | 250mg |
¥937.00 | 2024-08-09 | |
1PlusChem | 1P008XCG-100mg |
S-METHYL-S-(4-ISOPROPYLPHENYL) SULFOXIMINE |
1085526-18-6 | 97% | 100mg |
$138.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1716287-100mg |
Imino(4-isopropylphenyl)(methyl)-l6-sulfanone |
1085526-18-6 | 98% | 100mg |
¥494.00 | 2024-08-09 |
S-Methyl-S-(4-isopropylphenyl) sulfoximine 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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S-Methyl-S-(4-isopropylphenyl) sulfoximineに関する追加情報
Introduction to S-Methyl-S-(4-isopropylphenyl) sulfoximine (CAS No. 1085526-18-6)
S-Methyl-S-(4-isopropylphenyl) sulfoximine, a compound with the chemical identifier CAS No. 1085526-18-6, is a specialized organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of sulfoximines, which are known for their diverse biological activities and potential applications in drug development. The structural uniqueness of S-Methyl-S-(4-isopropylphenyl) sulfoximine, characterized by its S-methyl and 4-isopropylphenyl substituents, makes it a subject of intense study for its pharmacological properties.
The synthesis of S-Methyl-S-(4-isopropylphenyl) sulfoximine involves a series of well-defined chemical reactions that highlight the precision and expertise required in organic synthesis. The process typically begins with the preparation of the corresponding sulfoxide precursor, followed by the introduction of the S-methyl group and the 4-isopropylphenyl moiety through selective functionalization. This synthetic route underscores the importance of controlling reaction conditions to achieve high yield and purity, which are crucial for subsequent applications in pharmaceutical research.
In recent years, S-Methyl-S-(4-isopropylphenyl) sulfoximine has been explored for its potential role in various therapeutic areas. One of the most promising applications is in the development of novel agrochemicals, where sulfoximines are known to exhibit potent activity against a range of pests. The unique structural features of this compound contribute to its efficacy by interfering with essential biological pathways in target organisms, making it a valuable candidate for further development.
Furthermore, research has indicated that S-Methyl-S-(4-isopropylphenyl) sulfoximine may have applications in medicinal chemistry beyond agrochemicals. Studies have suggested that sulfoximines can act as bioisosteres, replacing other functional groups in drug molecules to improve pharmacokinetic properties such as solubility and metabolic stability. The presence of the S-methyl and 4-isopropylphenyl groups in S-Methyl-S-(4-isopropylphenyl) sulfoximine may contribute to its ability to modulate these properties, opening up possibilities for its use in designing next-generation pharmaceuticals.
The pharmacological profile of S-Methyl-S-(4-isopropylphenyl) sulfoximine has been investigated through both in vitro and in vivo studies. These studies have revealed interesting interactions with biological targets, including enzymes and receptors involved in various disease pathways. For instance, preliminary findings suggest that this compound may exhibit inhibitory effects on certain enzymes associated with inflammation and oxidative stress, which are key factors in conditions such as neurodegenerative diseases and cardiovascular disorders.
The molecular structure of S-Methyl-S-(4-isopropylphenyl) sulfoximine also lends itself to further derivatization, allowing researchers to explore modified analogs with enhanced properties. By altering the substituents or introducing additional functional groups, scientists can fine-tune the pharmacological activity of this compound. This flexibility makes it an attractive scaffold for drug discovery programs aimed at developing novel therapeutics with improved efficacy and reduced side effects.
In conclusion, S-Methyl-S-(4-isopropylphenyl) sulfoximine (CAS No. 1085526-18-6) is a multifaceted compound with significant potential in both agrochemical and pharmaceutical applications. Its unique structural features, including the S-methyl and 4-isopropylphenyl groups, contribute to its diverse biological activities and make it a valuable subject for further research. As our understanding of its pharmacological properties continues to grow, this compound holds promise for contributing to advancements in multiple therapeutic areas.
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